5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde
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Description
5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde is a useful research compound. Its molecular formula is C14H10O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
5-Aryl-2-furaldehydes, which include compounds similar to 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde, have been utilized in the synthesis of tetrahydropyrimidinones through the Biginelli reaction. This reaction involves the use of ethyl acetoacetate or acetylacetone and (thio)-urea in the presence of FeCl3·6H2O as a catalyst, leading to a series of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Vakhula et al., 2018).
Thermodynamic Properties
Research on the thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives, which are structurally related to this compound, has provided insights into the optimization processes of their synthesis, purification, and application. The determination of standard enthalpies of sublimation and formation enthalpies contributes to a deeper understanding of the chemical nature of these compounds (Dibrivnyi et al., 2019).
Prepolymer and Antiviral Precursors
5-Hydroxymethyl-2-furaldehyde (HMF) has been transformed into 5,5′-(oxy-bis(methylene))bis-2-furfural (OBMF) using Lewis and Bronsted solid acid catalysts. OBMF is of interest as a prepolymer and antiviral precursor, showcasing potential applications of this compound derivatives in material science and medicine (Casanova et al., 2010).
Photocatalytic Selective Oxidation
Selective oxidation of HMF to furandicarbaldehyde in water using titanium dioxide (TiO2) nanoparticles highlights the potential of this compound and its derivatives in green chemistry applications. The use of home-prepared TiO2 nanoparticles for this process indicates the importance of catalyst selection in achieving high selectivity and efficiency (Yurdakal et al., 2013).
Analytical Chemistry Applications
The compound and its derivatives have been analyzed in various contexts, including the determination of HMF in honey. A high-performance liquid chromatographic method has been described for determining hydroxymethylfurfural and related compounds, showcasing the analytical chemistry applications of this compound (Nozal et al., 2001).
Properties
IUPAC Name |
5-[(E)-3-oxo-3-phenylprop-1-enyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-10H/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJBMWMNRLSJID-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420736 |
Source
|
Record name | 5-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-75-3 |
Source
|
Record name | 5-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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